3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13313322
InChI: InChI=1S/C23H25NO6/c1-14-16-5-6-18(25)17(13-24-8-10-29-11-9-24)22(16)30-23(26)21(14)15-4-7-19(27-2)20(12-15)28-3/h4-7,12,25H,8-11,13H2,1-3H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol

3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE

CAS No.:

Cat. No.: VC13313322

Molecular Formula: C23H25NO6

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(MORPHOLIN-4-YL)METHYL]-2H-CHROMEN-2-ONE -

Specification

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
Standard InChI InChI=1S/C23H25NO6/c1-14-16-5-6-18(25)17(13-24-8-10-29-11-9-24)22(16)30-23(26)21(14)15-4-7-19(27-2)20(12-15)28-3/h4-7,12,25H,8-11,13H2,1-3H3
Standard InChI Key OVSYFBCWGPQAPC-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the coumarin family, a class of benzopyrone derivatives widely studied for their biological activities. Its molecular formula is C₂₃H₂₅NO₆, with a molecular weight of 411.4 g/mol. The chromen-2-one core is substituted at multiple positions:

  • Position 3: 3,4-Dimethoxyphenyl group, contributing to lipophilicity and electron-rich aromatic interactions.

  • Position 4: Methyl group, enhancing steric stability.

  • Position 7: Hydroxyl group, enabling hydrogen bonding and redox activity.

  • Position 8: Morpholin-4-ylmethyl moiety, introducing nitrogen-based polarity and potential receptor-binding capabilities .

The presence of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) distinguishes this derivative from simpler coumarins, potentially influencing its pharmacokinetic profile .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₃H₂₅NO₆
Molecular Weight411.4 g/mol
IUPAC Name3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC
SolubilityNot experimentally determined

The compound’s logP (partition coefficient) is estimated to be moderate (~2.5–3.5), balancing lipophilicity from the dimethoxyphenyl group and hydrophilicity from the morpholine and hydroxyl substituents .

Synthesis and Structural Optimization

Structural Analogues

Comparative analysis with related compounds reveals:

The morpholin-4-ylmethyl group in the target compound improves blood-brain barrier permeability compared to non-nitrogenated analogues .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The hydroxyl group at position 7 and morpholine moiety contribute to:

  • COX-2 Inhibition: Reduced prostaglandin synthesis .

  • NF-κB Pathway Suppression: Downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

In murine models, similar coumarins reduced edema by 40–60% at 10 mg/kg doses .

Antimicrobial Effects

The morpholine ring enhances membrane permeability in Gram-positive bacteria. Preliminary data on analogues show MIC values of 8–16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Pharmacological Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability due to balanced logP.

  • Metabolism: Hepatic cytochrome P450-mediated demethylation and glucuronidation .

  • Excretion: Primarily renal (60–70%) .

Toxicity

Research Gaps and Future Directions

  • In Vivo Efficacy Studies: Current data rely on structural analogs; targeted experiments are needed.

  • Synergistic Combinations: Pairing with azithromycin or cisplatin may enhance anticancer effects .

  • Formulation Development: Nanoencapsulation to improve solubility and targeted delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator